

ATTO 390 Azide: A Technical Guide to Solubility and Storage

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 390 azide**

Cat. No.: **B12055858**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility and proper storage conditions for **ATTO 390 azide**, a fluorescent probe widely utilized in life sciences and drug development for applications such as "click chemistry".

Core Properties and Storage

ATTO 390 azide is a fluorescent label with a coumarin-based structure. It is characterized by a high fluorescence quantum yield, a large Stokes shift, and good photostability. Proper handling and storage are crucial to maintain its chemical integrity and fluorescence properties.

Storage Conditions: Upon receipt, **ATTO 390 azide** should be stored at -20°C and protected from light.^[1] Before use, it is essential to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.^[2] When stored correctly, the product is stable for at least three years.^[2]

Solubility Profile

ATTO 390 azide is a solid that is soluble in polar aprotic solvents.^[2] While precise quantitative solubility values are not readily published, practical concentrations for creating stock solutions have been established through various protocols.

Recommended Solvents:

- Dimethylsulfoxide (DMSO)[1][2]
- Dimethylformamide (DMF)[2]
- Acetonitrile[2]

ATTO 390 is described as moderately hydrophilic.[3][4] However, for reactive derivatives like azides, care should be taken to use anhydrous solvents, especially when preparing for conjugation reactions, to prevent hydrolysis.

Quantitative Solubility and Concentration Data:

Solvent/Solvent System	Recommended Concentration	Application Note
DMSO/tert-Butanol (1:1, v/v)	50 mM	For preparing a stock solution for oligonucleotide labeling via click chemistry.[5]
Anhydrous DMSO or DMF	2 mg/mL	Based on a protocol for the related ATTO 390 NHS ester, this provides a practical concentration for protein labeling.

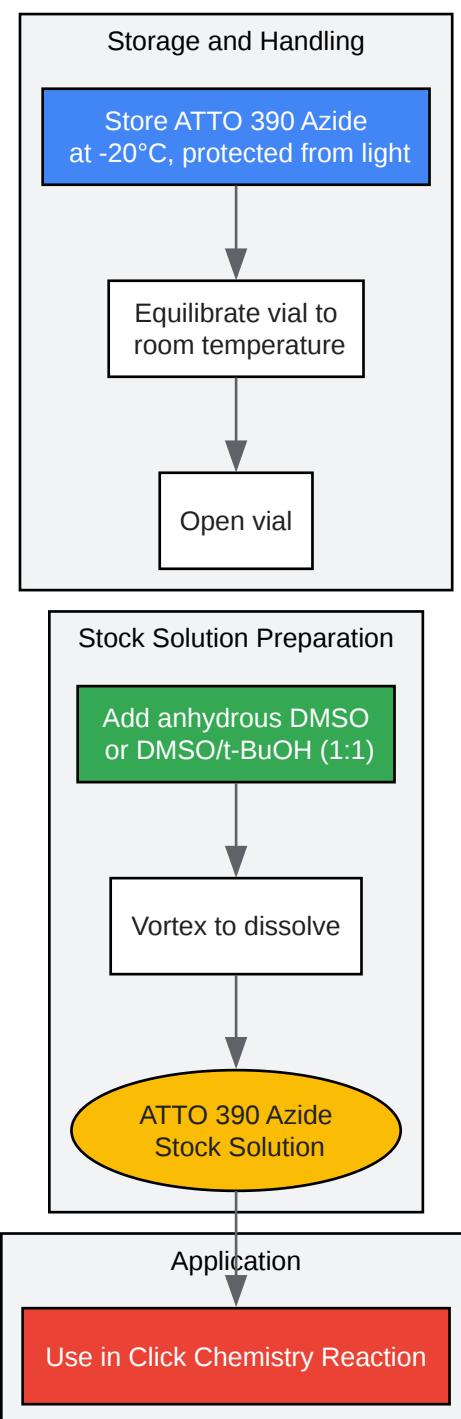
Experimental Protocols

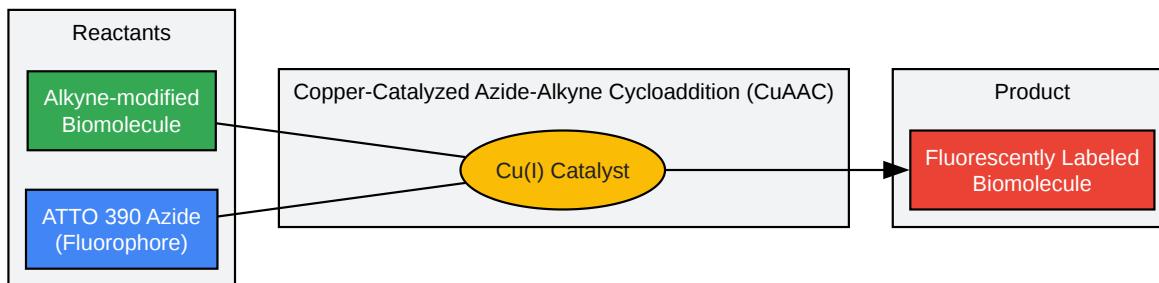
Protocol 1: Preparation of a 50 mM Stock Solution of **ATTO 390 Azide**

This protocol is adapted from a method for oligonucleotide labeling.[5]

Materials:

- **ATTO 390 azide** (e.g., 1 mg)
- Anhydrous DMSO
- tert-Butanol


- Microcentrifuge tubes
- Vortex mixer


Procedure:

- Calculate the required solvent volume:
 - The molecular weight of **ATTO 390 azide** is approximately 543.66 g/mol .[\[6\]](#)
 - To prepare a 50 mM stock solution from 1 mg of the dye:
 - Moles = $0.001 \text{ g} / 543.66 \text{ g/mol} \approx 1.84 \times 10^{-6} \text{ mol}$
 - Volume = $1.84 \times 10^{-6} \text{ mol} / 0.050 \text{ mol/L} \approx 3.68 \times 10^{-5} \text{ L} = 36.8 \mu\text{L}$
- Prepare the DMSO/tert-Butanol (1:1) solvent mixture.
- Dissolve the **ATTO 390 azide**:
 - Add 36.8 μL of the DMSO/tert-Butanol mixture to the vial containing 1 mg of **ATTO 390 azide**.
 - Vortex thoroughly until the solid is completely dissolved.
- Storage:
 - Store the stock solution at -20°C, protected from light. For long-term storage, it is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.

Visualizing the Workflow

The following diagrams illustrate key processes related to the handling and use of **ATTO 390 azide**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. docs.aatbio.com [docs.aatbio.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. leica-microsystems.com [leica-microsystems.com]
- 4. ATTO 390 azide, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 5. leica-microsystems.com [leica-microsystems.com]
- 6. Atto 390 azide BioReagent, suitable for fluorescence, ≥90% (HPLC) | Sigma-Aldrich [[sigmaaldrich.com](https://www.sigmaaldrich.com)]
- To cite this document: BenchChem. [ATTO 390 Azide: A Technical Guide to Solubility and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12055858#atto-390-azide-solubility-and-storage-conditions>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com